molecular formula C24H21NO3 B14123535 7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one

7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one

Cat. No.: B14123535
M. Wt: 371.4 g/mol
InChI Key: IFHYRLLMDMBFON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(3,5-dimethylphenyl)amino]-3-(2-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3,5-dimethylphenyl)amino]-3-(2-methoxyphenyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-[(3,5-dimethylphenyl)amino]-3-(2-methoxyphenyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

7-[(3,5-dimethylphenyl)amino]-3-(2-methoxyphenyl)-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(3,5-dimethylphenyl)amino]-3-(2-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or influencing signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-[(3,5-dimethylphenyl)amino]-3-(2-methoxyphenyl)-4H-chromen-4-one apart is its specific substitution pattern and the presence of both methoxy and dimethylphenyl groups. These structural features may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H21NO3

Molecular Weight

371.4 g/mol

IUPAC Name

7-(3,5-dimethylanilino)-3-(2-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C24H21NO3/c1-15-10-16(2)12-18(11-15)25-17-8-9-20-23(13-17)28-14-21(24(20)26)19-6-4-5-7-22(19)27-3/h4-14,25H,1-3H3

InChI Key

IFHYRLLMDMBFON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC)C

Origin of Product

United States

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